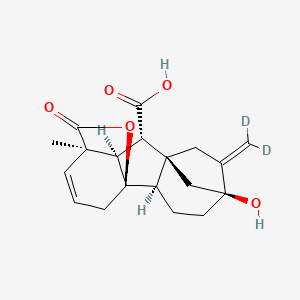
(Methylene-d2)gibberellin A5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylene-d2)gibberellin A5 is an isotopic analog of gibberellin A5, a plant hormone that plays a crucial role in regulating various aspects of plant growth and development. Gibberellins, including gibberellin A5, are diterpenoid acids that promote stem elongation, seed germination, and other growth processes in plants . The incorporation of deuterium atoms in this compound makes it a valuable tool for studying the metabolic pathways and mechanisms of action of gibberellins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylene-d2)gibberellin A5 typically involves the incorporation of deuterium atoms into the gibberellin A5 molecule. One common method is the hydrogenation of gibberellin A5 methyl ester with deuterium gas, followed by removal of the epoxide oxygen and hydrolysis . This process ensures the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound is generally carried out using biotechnological approaches. Gibberellin A5 can be produced biotechnologically from gibberellic acid (gibberellin A3) through microbial fermentation . The deuterium labeling is then achieved through chemical synthesis, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylene-d2)gibberellin A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful for studying the metabolic pathways of gibberellins.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, providing insights into its chemical properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are valuable for studying the structure-activity relationships and metabolic pathways of gibberellins .
Wissenschaftliche Forschungsanwendungen
(Methylene-d2)gibberellin A5 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (Methylene-d2)gibberellin A5 involves its interaction with specific receptors and signaling pathways in plants. Gibberellins bind to their receptors, triggering a cascade of events that lead to the activation of transcription factors and the expression of genes involved in growth and development . The incorporation of deuterium atoms allows researchers to trace the metabolic fate of the compound and understand its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gibberellin A1: Another gibberellin with similar growth-promoting effects but differs in its chemical structure and specific activity.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its strong growth-promoting effects, but lacks the deuterium labeling present in (Methylene-d2)gibberellin A5.
Gibberellin A4: Similar in structure to gibberellin A5 but with different functional groups, leading to variations in its biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for studying the metabolic pathways and mechanisms of action of gibberellins. This isotopic labeling allows for precise tracking of the compound in biological systems, providing insights that are not possible with non-labeled gibberellins .
Eigenschaften
Molekularformel |
C19H22O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI-Schlüssel |
ZOWHLBOPCIHIHW-PUFBYSOGSA-N |
Isomerische SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CC=C[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
Kanonische SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


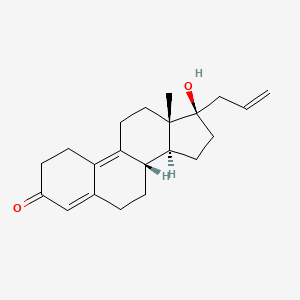
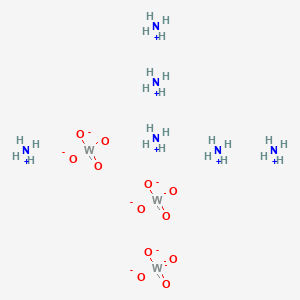
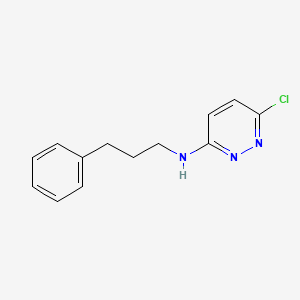
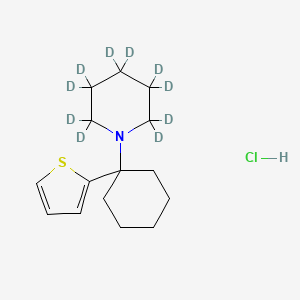
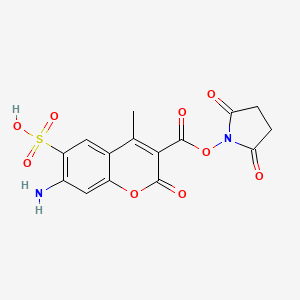
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
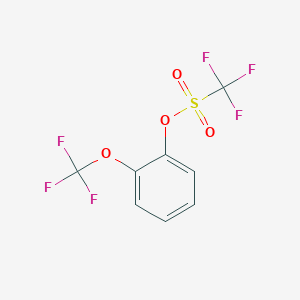
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
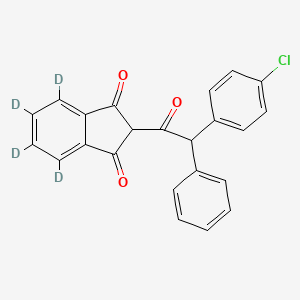

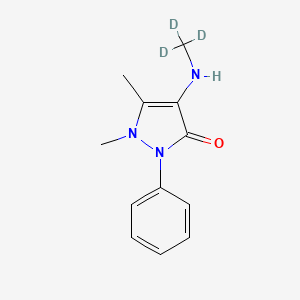
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
